N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a benzofuran ring fused with an imidazolidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, which can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions . The resulting benzofuran derivative is then subjected to further functionalization to introduce the hydroxyethyl group.
The imidazolidine-1-carboxamide moiety is synthesized separately, often starting from ethylenediamine and carbon dioxide under high-pressure conditions to form the imidazolidine ring. The final step involves coupling the benzofuran derivative with the imidazolidine-1-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the imidazolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of nitro or halogenated derivatives of the benzofuran ring.
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could modulate receptor activity by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine): A compound with similar structural features but different functional groups, known for its entactogenic effects.
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP): A benzofuran derivative with applications in theoretical and experimental chemistry.
Uniqueness
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a benzofuran ring and an imidazolidine-1-carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-11(8-16-14(20)17-5-4-15-13(17)19)9-1-2-12-10(7-9)3-6-21-12/h1-2,7,11,18H,3-6,8H2,(H,15,19)(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSRMCRYERZKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)N3CCNC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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